
3-Hydroxy Nevirapine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Nevirapine-d3 is a labeled metabolite of Nevirapine. It has a molecular formula of C15H11D3N4O2 and a molecular weight of 285.32 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy Nevirapine-d3 is characterized by the formula C15H11D3N4O2 . The compound belongs to the dipyridodiazepinone chemical class .Chemical Reactions Analysis
Phenolic Nevirapine metabolites, including 3-Hydroxy Nevirapine, can undergo oxidation and subsequent reaction with bionucleophiles . Both 2-hydroxy-NVP and 3-hydroxy-NVP yield the same ring-contraction product upon oxidation with Frémy’s salt in aqueous medium .Physical And Chemical Properties Analysis
3-Hydroxy Nevirapine-d3 has a molecular weight of 285.32 and a molecular formula of C15H11D3N4O2 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Pharmacokinetics of Nevirapine Metabolites: Nevirapine, including its metabolite 3-Hydroxy Nevirapine, is primarily prescribed as an antiretroviral. Studies show the metabolic profile of Nevirapine changes over time, influenced by enzyme induction, enzyme inhibition, and host genetics, with 3-Hydroxy Nevirapine being a significant metabolite (Fan-Havard et al., 2013).
- CYP2B6 Activity and Nevirapine Metabolites: The presence of 3-Hydroxy Nevirapine is associated with CYP2B6 enzyme activity, influencing Nevirapine's pharmacokinetic parameters. This indicates its role in personalizing HIV treatment (Mustafa et al., 2016).
Biotransformation and Toxicity
- Nevirapine Biotransformation and Sex Differences: Biotransformation of Nevirapine, including the production of 3-Hydroxy Nevirapine, shows sex-dependent variations, which could be linked to differences in toxicity between men and women (Marinho et al., 2014).
- Metabolic Activation and Electrophile Formation: The metabolites of Nevirapine, such as 3-Hydroxy Nevirapine, can undergo further metabolic oxidation, forming electrophilic derivatives that might contribute to toxicity (Harjivan et al., 2015).
Drug Interactions and Metabolism
- Cytochrome P-450 Biotransformation: Nevirapine's biotransformation involves cytochromes P-450 (CYP), particularly CYP3A4 and CYP2B6, with 3-Hydroxy Nevirapine being a key metabolite. This has implications for potential drug interactions (Erickson et al., 1999).
Solid-State Characterization and Drug Compatibility
- Compatibility with Excipients: Studies on Nevirapine's compatibility with various excipients indicate stable interactions, essential for effective drug formulation. This includes understanding the behavior of its metabolites like 3-Hydroxy Nevirapine (de Oliveira et al., 2013).
Protein Modification and Biomarkers
- Histone Modification by Electrophilic Derivatives: Nevirapine, through its metabolites such as 3-Hydroxy Nevirapine, can modify histone proteins, potentially impacting chromatin structure and gene expression (Harjivan et al., 2021).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
1346602-85-4 |
|---|---|
Produktname |
3-Hydroxy Nevirapine-d3 |
Molekularformel |
C15H14N4O2 |
Molekulargewicht |
285.321 |
IUPAC-Name |
11-cyclopropyl-3-hydroxy-4-(trideuteriomethyl)-5H-dipyrido[2,3-e:2/',3/'-f][1,4]diazepin-6-one |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3 |
InChI-Schlüssel |
DANIONWINZEYME-FIBGUPNXSA-N |
SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Synonyme |
11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-methy-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d3; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



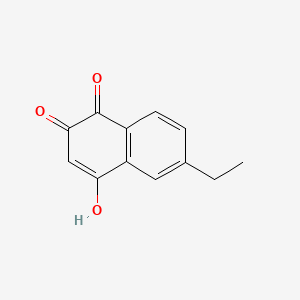
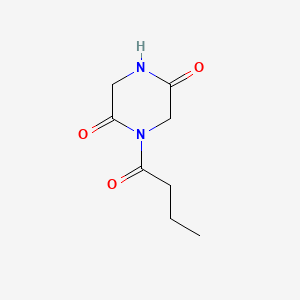
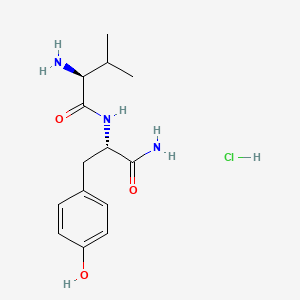
![sodium;5H-imidazo[4,5-d]triazin-4-olate](/img/structure/B589128.png)
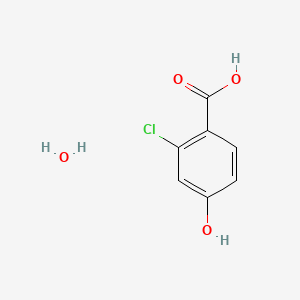

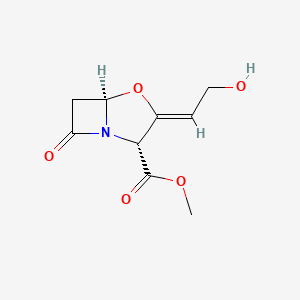

![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)
